6-Methylthioguanine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the methylthio group of 6-thioguanine. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and advanced techniques to ensure the incorporation of deuterium atoms. The process is carefully monitored to maintain the stability and purity of the final product .
化学反応の分析
Types of Reactions
6-Methylthioguanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications .
科学的研究の応用
6-Methylthioguanine-d3 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-Methylthioguanine-d3 involves its incorporation into DNA and RNA, where it interferes with the synthesis and metabolism of purine nucleotides. This leads to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the inhibition of purine ribonucleotide synthesis and the disruption of DNA and RNA function .
類似化合物との比較
Similar Compounds
Similar compounds to 6-Methylthioguanine-d3 include:
6-Thioguanine: A purine analog used in the treatment of certain cancers and autoimmune diseases.
6-Methylthioguanine: A methylated derivative of 6-thioguanine with similar biological properties.
6-Mercaptopurine: Another purine analog used in the treatment of leukemia and other cancers.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various scientific applications. The presence of deuterium also makes it a valuable tool in the study of metabolic pathways and the development of new therapeutic agents .
生物活性
6-Methylthioguanine-d3 (6-MTG-d3) is a stable isotopic derivative of 6-methylthioguanine, a compound involved in the metabolism of thiopurine drugs, which are widely used in the treatment of various diseases, including leukemia and inflammatory bowel disease (IBD). This article explores the biological activity of 6-MTG-d3, focusing on its mechanisms of action, metabolic pathways, and clinical implications.
6-MTG-d3 is primarily involved in the methylation pathways of thiopurines. Thiopurines like mercaptopurine and azathioprine undergo complex metabolic processes that lead to the formation of active metabolites, including 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) . The biological activity of 6-MTG-d3 can be attributed to several mechanisms:
- Incorporation into DNA : Similar to other thiopurines, 6-MTG-d3 can be incorporated into DNA, leading to DNA damage and apoptosis in rapidly dividing cells. This incorporation disrupts normal cellular functions by causing DNA-protein crosslinks and single-strand breaks .
- Inhibition of Enzymatic Pathways : 6-MTG-d3 affects nucleotide homeostasis by inhibiting enzymes involved in purine synthesis. This inhibition can alter cell proliferation and induce cytotoxicity .
- Metabolic Conversion : The compound is metabolized by thiopurine methyltransferase (TPMT), which catalyzes the transfer of a methyl group to thiopurines, affecting their pharmacological activity .
Clinical Relevance
The clinical implications of 6-MTG-d3 are significant in the context of thiopurine therapy. Monitoring levels of thiopurine metabolites, including 6-MTG-d3, can provide insights into treatment efficacy and toxicity.
Case Studies
- Inflammatory Bowel Disease (IBD) : In a study involving IBD patients treated with azathioprine, levels of deoxythioguanosine (dTG) were measured using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). Results indicated that higher dTG levels correlated with therapeutic responses but did not predict adverse effects like leukopenia .
- Leukemia Treatment : Research has shown that the incorporation of thioguanosine nucleotides into DNA is associated with therapeutic outcomes in acute lymphoblastic leukemia (ALL). Elevated levels of DNA-incorporated thioguanine were linked to improved remission rates .
Research Findings
Recent studies have highlighted the importance of accurately measuring thiopurine metabolites:
- A systematic review indicated that DNA-TG levels are more predictive of clinical outcomes than traditional erythrocyte 6-TGN measurements. This approach accounts for genetic variations affecting drug metabolism .
- Another study demonstrated that different metabolites exhibit varying degrees of cytotoxicity, with methylated forms generally being less toxic compared to their non-methylated counterparts .
Data Tables
The following table summarizes key findings related to the cytotoxic effects and incorporation rates of various thiopurines:
Compound | Cytotoxicity (EC50 μM) | Incorporation into DNA (%) | Clinical Outcome |
---|---|---|---|
6-Methylthioguanine | N/A | N/A | N/A |
Thioguanosine Triphosphate | 0.265 | High | Correlates with remission in ALL |
6-Methylmercaptopurine | 15.37 | Moderate | Associated with hepatotoxicity |
6-Thioguanine | <0.2 | High | Effective in IBD treatment |
特性
分子式 |
C6H7N5S |
---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
InChIキー |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])SC1=NC(=NC2=C1NC=N2)N |
正規SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。